2-Chloro-4-(chloromethyl)-6-methylpyridine
Overview
Description
2-Chloro-4-(chloromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the second position, a chloromethyl group at the fourth position, and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-6-methylpyridine typically involves the chlorination of 4-(chloromethyl)-6-methylpyridine. One common method is the reaction of 4-(chloromethyl)-6-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{4-(Chloromethyl)-6-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 2-chloro-4-(methyl)-6-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2-chloro-4-(chloromethyl)-6-carboxypyridine.
Reduction: Formation of 2-chloro-4-(methyl)-6-methylpyridine.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-6-methylpyridine involves its interaction with nucleophiles, leading to the formation of substituted pyridines. The chlorine atoms act as leaving groups, facilitating nucleophilic attack. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methyl)-6-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2-(chloromethyl)-6-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Chloro-4-(chloromethyl)-5-methylpyridine: Similar structure but different position of the methyl group, affecting its chemical behavior.
Uniqueness
2-Chloro-4-(chloromethyl)-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Biological Activity
2-Chloro-4-(chloromethyl)-6-methylpyridine is a halogenated organic compound belonging to the pyridine family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its applications and safety.
The compound features a pyridine ring with chlorine substitutions that enhance its reactivity. The mechanism of action primarily involves nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. This allows the compound to interact with various nucleophiles, leading to the formation of substituted pyridines, which can exhibit diverse biological activities.
Chemical Reactions
- Nucleophilic Substitution : Chlorine atoms can be replaced by amines, alcohols, or thiols.
- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
- Reduction : The compound can be reduced to form derivatives like 2-chloro-4-(methyl)-6-methylpyridine.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential roles in cancer research and as an agrochemical.
Case Studies and Research Findings
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Carcinogenicity Studies : A significant study conducted by the National Cancer Institute assessed the carcinogenic potential of related compounds, such as 2-(chloromethyl)pyridine hydrochloride. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over 99 weeks. Results indicated no significant increase in tumor incidence, although a slight trend towards subcutaneous fibromas was observed in male rats .
Species Dosage (mg/kg) Tumor Incidence Observations Fischer 344 Rats 150 / 75 No significant increase Slight body weight depression B6C3F1 Mice 250 / 125 No significant increase Similar observations as rats - Inhibition of Farnesyl-Protein Transferase : Research has indicated that compounds similar to this compound may inhibit farnesyl-protein transferase (FTase), which is crucial in cancer cell proliferation. Inhibition of FTase can prevent the farnesylation of Ras proteins, thereby disrupting oncogenic signaling pathways .
- Agrochemical Applications : The compound is also explored for its use in developing pesticides and herbicides due to its reactive nature and ability to form stable derivatives that can target specific biological pathways in pests.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure Differences | Biological Activity |
---|---|---|
2-Chloro-4-(methyl)-6-methylpyridine | Lacks chloromethyl group | Less reactive in nucleophilic substitution |
4-Chloro-2-(chloromethyl)-6-methylpyridine | Different substitution pattern | Varies in reactivity and applications |
2-Chloro-4-(chloromethyl)-5-methylpyridine | Methyl group at different position | Affects chemical behavior |
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFUZZTJPBDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268093 | |
Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-59-5 | |
Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162046-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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